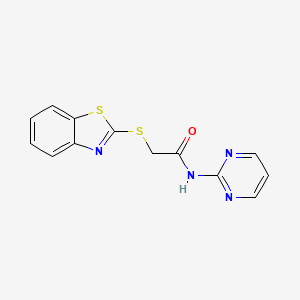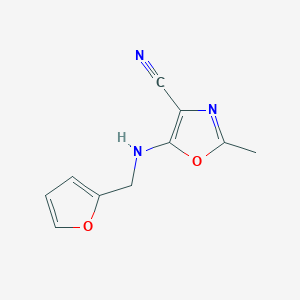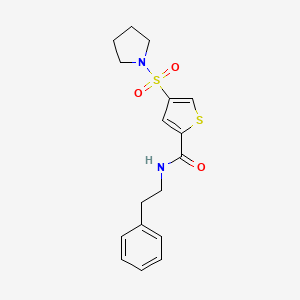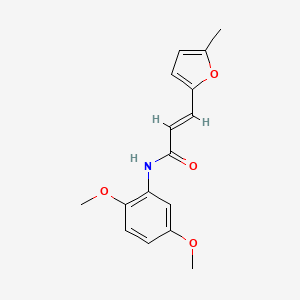![molecular formula C18H19N5O B5574045 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15896025 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Impairment and Neurodegenerative Diseases
Compounds structurally related to 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one have been investigated for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A specific compound, ITI-214, has shown picomolar inhibitory potency for phosphodiesterase 1 (PDE1), demonstrating good efficacy in vivo and is currently in Phase I clinical development for these indications (Li et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research has revealed that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983). Furthermore, some derivatives have shown promising antimicrobial activity against resistant strains, suggesting a potential role in addressing drug resistance issues in infectious diseases (Sheikhi-Mohammareh et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities. These compounds showed inhibition effects comparable to 5-fluorouracil and were screened against human breast and liver carcinoma cell lines, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Anxiolytic and Anticonvulsant Activities
Research into the derivatives of pyrazolo[1,5-a]pyrimidines has also explored their potential as antianxiety and anticonvulsant agents. Specific compounds within this class have shown CNS effects similar to diazepam and are being studied as components of new anesthetic formulations, suggesting their utility in psychiatric and neurological applications (Dewald et al., 1977).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-10-16-20-15(14-6-3-2-4-7-14)11-18(23(16)21-13)22-9-5-8-19-17(24)12-22/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOUBXMQJZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCCNC(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5573962.png)
![4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5573972.png)
![N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5573975.png)
![7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5573982.png)
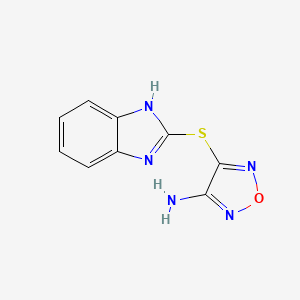
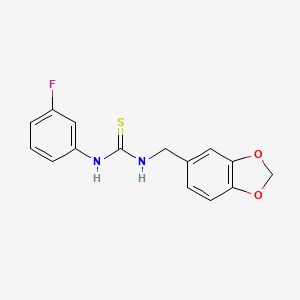
![Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid](/img/structure/B5574006.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574014.png)
![N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B5574034.png)
